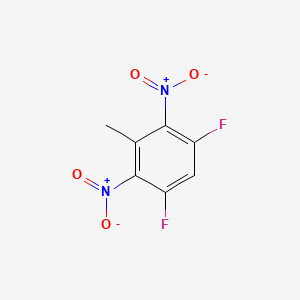

1,5-Difluoro-3-methyl-2,4-dinitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,5-Difluoro-3-methyl-2,4-dinitrobenzene is an organic compound with the molecular formula C7H4F2N2O4. It is a derivative of benzene, characterized by the presence of two fluorine atoms, one methyl group, and two nitro groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

1,5-Difluoro-3-methyl-2,4-dinitrobenzene can be synthesized through a multi-step process involving the nitration and fluorination of benzene derivatives. One common method involves the following steps:

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.

Fluorination: The nitrobenzene derivative is then subjected to fluorination using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

化学反応の分析

Types of Reactions

1,5-Difluoro-3-methyl-2,4-dinitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products Formed

Amino Derivatives: Reduction of nitro groups leads to the formation of amino derivatives.

Carboxylic Acids: Oxidation of the methyl group results in carboxylic acids.

科学的研究の応用

Organic Synthesis

Reagent in Chemical Reactions

1,5-Difluoro-3-methyl-2,4-dinitrobenzene serves as a crucial reagent in the synthesis of various organic compounds. It is particularly useful in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. This property enhances the reactivity of the aromatic ring, facilitating the introduction of nucleophiles .

Building Block for Complex Molecules

The compound acts as a building block for synthesizing more complex organic molecules. Its ability to undergo further reactions allows chemists to create diverse derivatives and functionalized compounds that are valuable in research and industry.

Pharmaceutical Development

Drug Candidate Design

In pharmaceutical research, this compound is investigated for its potential as a drug candidate. Its structural features enable modifications that can enhance biological activity against various diseases, including cancer. The compound's interactions with biological targets are being studied to develop new therapeutic agents .

Enzyme Mechanism Studies

The compound is also employed in studies focusing on enzyme mechanisms and protein interactions. Its ability to form stable complexes with biological molecules makes it an important tool for understanding biochemical pathways and developing enzyme inhibitors.

Environmental Monitoring

Pollutant Detection

this compound plays a role in environmental science by aiding in the detection and analysis of pollutants. Its chemical properties allow researchers to monitor contamination levels in various ecosystems, contributing to environmental protection efforts .

Material Science

Advanced Materials Production

The unique properties of this compound make it suitable for creating advanced materials such as polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various applications ranging from coatings to high-performance plastics .

Research on Fluorinated Compounds

Chemical Reactivity Studies

The compound is significant in research focused on fluorinated compounds. It helps scientists understand how fluorination affects chemical reactivity and stability, which is crucial for developing new industrial applications that utilize fluorinated materials .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent and building block for complex organic molecules |

| Pharmaceutical Development | Investigated for drug design and enzyme mechanism studies |

| Environmental Monitoring | Aids in pollutant detection and analysis |

| Material Science | Utilized in producing advanced materials with enhanced properties |

| Research on Fluorinated Compounds | Studies effects of fluorination on reactivity for industrial applications |

Case Study 1: Pharmaceutical Applications

A study published in Wiley Online Library explored the synthesis of novel anti-cancer agents using derivatives of this compound. The findings indicated that modifications to the compound could significantly enhance its efficacy against specific cancer cell lines .

Case Study 2: Environmental Impact

Research conducted on the environmental implications of nitroaromatic compounds highlighted the role of this compound in assessing toxicity levels in aquatic organisms. The study demonstrated its effectiveness as a marker for pollution monitoring efforts .

作用機序

The mechanism of action of 1,5-Difluoro-3-methyl-2,4-dinitrobenzene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the fluorine atoms can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

1,5-Difluoro-2,4-dinitrobenzene: Similar structure but lacks the methyl group.

1,3-Difluoro-4,6-dinitrobenzene: Different positioning of the fluorine and nitro groups.

2,4-Dinitro-1,5-difluorobenzene: Similar structure but different positioning of the functional groups.

Uniqueness

1,5-Difluoro-3-methyl-2,4-dinitrobenzene is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This structural variation can lead to different chemical and biological properties compared to its analogs.

生物活性

1,5-Difluoro-3-methyl-2,4-dinitrobenzene (DFM-DNB) is a compound of significant interest due to its diverse biological activities and applications in medicinal chemistry. This article explores its mechanisms of action, biochemical properties, and potential applications based on recent research findings.

Chemical Structure and Properties

DFM-DNB is characterized by the presence of two fluorine atoms and two nitro groups attached to a benzene ring, which enhances its reactivity and interaction with biological molecules. The molecular formula is C7H5F2N3O4, and its structure can be represented as follows:

Target Interactions

DFM-DNB primarily targets ATP-dependent DNA helicases and sequence-specific DNA-binding proteins . The binding mechanism involves the formation of stable complexes with these proteins, which can lead to inhibition of their biological functions. This interaction is crucial for understanding how DFM-DNB may affect cellular processes such as DNA replication and repair.

Biochemical Pathways

The compound has been shown to influence several biochemical pathways:

- Cross-Linking Reactions : DFM-DNB acts as a bifunctional cross-linking agent, reacting with nucleophilic groups such as amines and thiols in proteins. This can disrupt enzyme activity by altering the active site or stabilizing specific protein conformations.

- Protein Interaction Studies : It has been utilized in studies to investigate protein interactions and conformational changes, particularly in membrane proteins.

Cellular Effects

DFM-DNB exhibits various cellular effects:

- Erythrocyte Membrane Studies : The compound has been used to cross-link phospholipids in human erythrocyte membranes, providing insights into membrane dynamics and stability.

- Enzyme Inhibition : DFM-DNB has demonstrated the ability to inhibit enzymes such as acetylcholinesterase and cytochrome c oxidase by cross-linking essential residues, leading to loss of function.

Medicinal Chemistry

DFM-DNB is being investigated for its potential role in drug development. Its ability to form stable complexes with biological molecules makes it a candidate for designing pharmaceuticals with specific biological activities. For instance:

- Synthesis of Pharmaceuticals : Research indicates that DFM-DNB can be used as a building block for synthesizing various pharmaceutical compounds.

- Investigating Drug Mechanisms : Its interactions with proteins are valuable for studying drug mechanisms and developing new therapeutic agents.

Industrial Applications

In addition to its biological significance, DFM-DNB is utilized in various industrial applications:

- Dyes and Agrochemicals : The compound serves as an intermediate in the production of dyes and agrochemicals due to its reactive nature.

Study on Enzyme Inhibition

A study published in Biochemistry examined the inhibitory effects of DFM-DNB on acetylcholinesterase. The results indicated that DFM-DNB inhibited enzyme activity through covalent modification of serine residues at the active site. This finding underscores the potential of DFM-DNB as a lead compound for developing enzyme inhibitors.

特性

IUPAC Name |

1,5-difluoro-3-methyl-2,4-dinitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2N2O4/c1-3-6(10(12)13)4(8)2-5(9)7(3)11(14)15/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZVGSVQXYJPDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。